Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate
Description
Properties
CAS No. |
62547-76-6 |
|---|---|
Molecular Formula |
C11H12Cl2O3 |
Molecular Weight |
263.11 g/mol |
IUPAC Name |
ethyl 3-(2,4-dichlorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12Cl2O3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChI Key |
YBRUTBNRYJYVDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Aldol or Claisen-Type Condensation Route
-
- 2,4-Dichlorobenzaldehyde
- Ethyl acetoacetate or similar β-keto esters
- Base catalyst such as sodium ethoxide or potassium carbonate
Reaction Mechanism:
The reaction proceeds via an aldol addition or Claisen condensation mechanism where the enolate ion generated from ethyl acetoacetate attacks the aldehyde carbonyl carbon of 2,4-dichlorobenzaldehyde. This forms a β-hydroxy ester intermediate, which upon work-up yields this compound.-
- Solvent: Ethanol or other polar protic solvents
- Temperature: Reflux conditions (typically 60-80 °C)
- Time: Several hours (4-12 hours depending on scale and catalyst)
Work-up:
The reaction mixture is cooled, neutralized if necessary, and the product is extracted using organic solvents. Purification is achieved by recrystallization or chromatographic techniques such as flash chromatography.
Hydroxy Ester Formation via Hydroxylation of α,β-Unsaturated Esters
-
- Ethyl 3-(2,4-dichlorophenyl)acrylate (an α,β-unsaturated ester derivative)
- Hydroxylating agents such as osmium tetroxide or other dihydroxylation catalysts
Reaction Mechanism:
The α,β-unsaturated ester undergoes syn-dihydroxylation at the double bond, introducing a hydroxyl group at the β-position relative to the ester functionality, yielding the hydroxy ester.-
- Solvent: Tetrahydrofuran (THF), water mixtures
- Temperature: Ambient to mild heating (25-40 °C)
- Catalysts: Osmium tetroxide with co-oxidants like N-methylmorpholine N-oxide (NMO)
Purification:
Flash chromatography using petroleum ether/ethyl acetate mixtures is commonly employed to isolate the pure hydroxy ester.
Data Table Summarizing Preparation Methods
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
Proton and carbon NMR confirm the presence of the hydroxy group at the 3-position and the dichlorophenyl substitution pattern.Mass Spectrometry (MS):
High-resolution MS confirms molecular weight consistent with C11H12Cl2O3 (263.11 g/mol).Melting Point and Elemental Analysis: Used to verify purity and identity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 3-(2,4-dichlorophenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2,4-dichlorophenyl)-3-hydroxypropanol.
Substitution: Formation of 3-(2,4-dimethoxyphenyl)-3-hydroxypropanoate when using sodium methoxide.
Scientific Research Applications
Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the ester functional group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate (S)-2i
- Structural Difference : Chlorine substituents at the 2- and 6-positions of the phenyl ring vs. 2,4-dichloro in the target compound.
- Impact : The 2,6-dichloro substitution creates a sterically hindered environment, reducing rotational freedom and altering catalytic kinetic resolution efficiency. The absolute configuration (S) was confirmed via ¹⁹F-NMR analysis of Mosher’s esters .
Ethyl 3-(3,4-Dichlorophenyl)-3-oxopropanoate
- Structural Difference : Oxo (C=O) group at the β-position instead of hydroxyl (-OH).
- Impact : The absence of a hydroxyl group eliminates hydrogen-bonding capacity, reducing polarity and boiling point (322.7°C for the oxo variant vs. unrecorded for the hydroxy form) . The oxo derivatives are typically precursors in synthesizing hydroxy analogs via reduction .
Functional Group Modifications
Methyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate
- Structural Difference : Methyl ester (-COOCH₃) instead of ethyl ester (-COOCH₂CH₃).
- Impact : The shorter alkyl chain increases polarity and may reduce metabolic stability in vivo. Methyl esters generally exhibit lower lipophilicity (logP) compared to ethyl esters, affecting membrane permeability in pharmaceutical applications .
(Z)-Methyl 3-(2,4-Dichlorophenyl)-3-hydroxyacrylate
Halogen Substitution Variations
Ethyl 3-(2-Chloro-4-fluorophenyl)-3-hydroxypropanoate
- Structural Difference : Fluorine replaces one chlorine at the 4-position.
- This substitution is common in agrochemicals to optimize bioactivity and environmental persistence .
Ethyl 3-(3,5-Dichlorophenyl)-3-oxopropanoate
- Structural Difference : 3,5-Dichloro substitution pattern.
- Similarity scores (0.96) suggest comparable synthetic utility to the 2,4-dichloro variant .
Data Tables
Table 1: Physical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | LogP* |
|---|---|---|---|---|---|
| Ethyl 3-(2,4-Dichlorophenyl)-3-oxopropanoate | 60868-41-9 | C₁₁H₁₀Cl₂O₃ | 322.7 | 1.3 | 3.1 |
| Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate | - | C₁₁H₁₂Cl₂O₃ | Not reported | Not reported | 2.8 |
| Mthis compound | 1621506-45-3 | C₁₀H₁₀Cl₂O₃ | Not reported | Not reported | 2.5 |
*Predicted using QSPR models.
Q & A
Q. What are the key considerations in optimizing the synthesis of Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoate to ensure high yield and purity?
Methodological Answer: The synthesis typically involves esterification of 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid with ethanol under acid catalysis (e.g., sulfuric acid). Key parameters include:
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst concentration : 1–2 mol% sulfuric acid to minimize ester hydrolysis.
- Purification : Recrystallization from ethanol/water mixtures (3:1 v/v) improves purity (>95% by HPLC).
Automated reactors enhance reproducibility by standardizing mixing and heating rates .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer: A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR verify aromatic proton environments (δ 7.2–7.8 ppm) and ester carbonyl signals (δ 170–175 ppm).
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 277.0145 (calculated for CHClO).
- X-ray crystallography : Resolve stereochemistry; the hydroxy group adopts an R-configuration in crystalline form .
Q. How should researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize target classes based on structural analogs:
- Enzyme inhibition : Use fluorogenic substrates (e.g., para-nitrophenyl esters) to test lipase/esterase inhibition.
- Antimicrobial activity : Perform MIC assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans).
- Cytotoxicity : Screen in HEK293 or HepG2 cells at 10–100 µM using MTT assays.
Include positive controls (e.g., chloramphenicol for antimicrobial tests) .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be achieved, and how does stereochemistry impact bioactivity?
Methodological Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase; retention times differ by 2–3 minutes for enantiomers.
- Biological impact : The R-enantiomer shows 5-fold higher lipase inhibition (IC = 12 µM) than the S-form.
- Mechanistic rationale : Molecular docking reveals stronger hydrogen bonding between the R-enantiomer and Ser153 of Candida rugosa lipase .
Q. What strategies resolve contradictory data on the compound’s antioxidant activity across studies?
Methodological Answer:
- Assay standardization : Use DPPH radical scavenging (IC reported as 45 µM) with Trolox equivalents.
- Control variables : pH (6–8), solvent (DMSO <1%), and light exposure (avoid photodegradation).
- Comparative SAR : Replace the 2,4-dichlorophenyl group with 2,6-dichloro (IC increases to 78 µM), suggesting ortho-substituents modulate redox potential .
Q. How do structural variations (e.g., halogen substitution) affect interactions with cytochrome P450 enzymes?
Methodological Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS.
- Substitution effects :
- 2,4-Dichloro : Moderate CYP3A4 inhibition (K = 8.2 µM).
- 2,6-Dichloro : Reduced inhibition (K = 22 µM) due to steric hindrance.
- Computational modeling : Molecular dynamics show 2,4-dichloro forms stable π-π interactions with Phe304 .
Q. What methodologies assess the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In vitro : HLMs + cofactors, measure half-life (t) using LC-MS. For 2,4-dichloro derivative, t = 32 min.
- In vivo : Administer 10 mg/kg IV/PO to Sprague-Dawley rats. Plasma samples analyzed at 0.5, 1, 2, 4, 8 h.
- Key parameters :
- Clearance : Hepatic extraction ratio >0.7 indicates high first-pass metabolism.
- Metabolite ID : Hydroxypropanoate ester hydrolysis dominates (major metabolite: 3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
